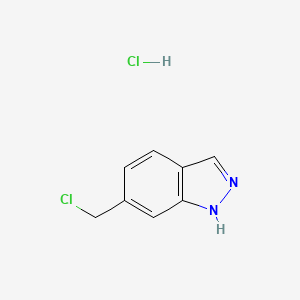

6-(Chloromethyl)-1H-indazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Chloromethyl)-1H-indazole hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of indazole derivatives and has shown promising results in various research studies.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

6-(Chloromethyl)-1H-indazole hydrochloride serves as an important intermediate in the synthesis of various chemical compounds. For instance, the compound has been utilized in the development of pseudo-cross-conjugated mesomeric betaines and N-heterocyclic carbenes of indazole, highlighting its versatility in chemical reactions (Schmidt et al., 2006). The process involves decarboxylation and trapping with iso(thio)cyanates to form amidates, demonstrating the compound's applicability in creating complex chemical structures.

Medicinal Chemistry and Pharmacology

In the realm of medicinal chemistry, indazole derivatives, including those related to 6-(Chloromethyl)-1H-indazole hydrochloride, have been extensively researched for their biological activities. The review by Mal et al. (2022) discusses the chemistry, synthesis, and various biological activities of indazole derivatives, emphasizing their importance in developing treatments for cancer, inflammation, and other diseases (Mal et al., 2022). Indazoles are key structures in several FDA-approved drugs, indicating their critical role in pharmaceuticals.

Advancements in Synthetic Methods

The research on enhancing synthetic methods for indazole compounds, including those utilizing 6-(Chloromethyl)-1H-indazole hydrochloride, continues to evolve. The development of highly enantioselective synthesis methods for indazoles with a C3-quaternary chiral center using CuH catalysis is one such example. This method allows for the efficient preparation of C3-allyl 1H-indazoles with high levels of enantioselectivity, showcasing the compound's potential in creating pharmaceuticals with precise chiral centers (Ye et al., 2019).

Role in Anticancer Research

Moreover, the discovery of 1H-indazole-6-amine derivatives as anticancer agents underscores the critical role of indazole derivatives in cancer research. These derivatives have demonstrated significant antiproliferative activity across various cancer cell lines, offering new avenues for the development of cancer treatments (Hoang et al., 2022).

Propiedades

IUPAC Name |

6-(chloromethyl)-1H-indazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2.ClH/c9-4-6-1-2-7-5-10-11-8(7)3-6;/h1-3,5H,4H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPKVMBNGFJQHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CCl)NN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Chloromethyl)-1H-indazole hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2684875.png)

![N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2684877.png)

![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2684882.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B2684884.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2684887.png)

![7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2684888.png)

![3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B2684891.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2684893.png)

![2-Chloro-N-[1-(1-methylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2684895.png)

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2684897.png)